Hexanal, 2-ethyl-5-oxo-

Description

Contextualization of Oxo-Compounds within Organic Chemistry

In the realm of organic chemistry, oxo-compounds are a broad and significant class of molecules characterized by the presence of a carbonyl group, which consists of a carbon atom double-bonded to an oxygen atom (C=O). periodni.comperiodni.com This functional group is a fundamental component of many organic structures, including aldehydes, ketones, carboxylic acids, esters, and amides. periodni.comiupac.org The term "oxo" is utilized in IUPAC nomenclature to denote the presence of an oxygen atom doubly bonded to a carbon atom within a molecule. quora.comucla.edu The presence of the carbonyl group imparts a distinct reactivity to these compounds, making them key intermediates and building blocks in numerous synthetic pathways.

Significance and Academic Research Rationale for Hexanal (B45976), 2-ethyl-5-oxo-

Hexanal, 2-ethyl-5-oxo- belongs to the sub-class of 1,4-dicarbonyl compounds, which are molecules containing two carbonyl groups separated by two carbon atoms. fiveable.mewikipedia.org This structural motif is of particular interest in organic synthesis because it can facilitate the formation of cyclic products, such as five- and six-membered rings, through intramolecular reactions. fiveable.menih.gov Specifically, 1,4-dicarbonyls are valuable precursors for synthesizing heterocycles like furans, pyrroles, and pyridazines, which are common structural elements in biologically active natural products and pharmaceutical agents. nih.gov

The synthesis of 1,4-dicarbonyl compounds can be challenging due to the inherent polarity mismatch of the carbonyl groups. researchgate.net However, their importance as versatile synthetic intermediates has driven the development of various synthetic methods. researchgate.netacs.org Research in this area is often focused on achieving high levels of stereocontrol, which is crucial for the synthesis of complex molecules with specific three-dimensional arrangements. fiveable.meresearchgate.net While specific research on Hexanal, 2-ethyl-5-oxo- is limited, its structure as a 1,4-dicarbonyl suggests its potential utility as a building block in the synthesis of more complex molecules.

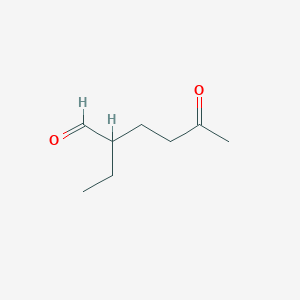

Structural Features and Systematic Nomenclature of Hexanal, 2-ethyl-5-oxo-

The systematic name "Hexanal, 2-ethyl-5-oxo-" provides a clear description of the molecule's structure according to IUPAC nomenclature rules for polyfunctional compounds. chemistrysteps.comjsscacs.edu.inlibretexts.orgorganicmystery.comyoutube.com

Hexanal : This is the parent name, indicating a six-carbon chain with an aldehyde group (-CHO) as the principal functional group. organicmystery.com By convention, the aldehyde carbon is designated as carbon-1.

2-ethyl- : This indicates an ethyl group (-CH2CH3) is attached to the second carbon of the hexanal chain.

5-oxo- : This prefix denotes a ketone functional group (C=O) on the fifth carbon of the hexanal chain. ucla.eduorganicmystery.com

Therefore, the compound has an aldehyde at one end of a six-carbon chain, a ketone at the fifth position, and an ethyl group at the second position.

Below is a table summarizing the key chemical identifiers for Hexanal, 2-ethyl-5-oxo-.

| Identifier | Value |

| IUPAC Name | 2-ethyl-5-oxohexanal nih.gov |

| Molecular Formula | C8H14O2 nih.gov |

| Molecular Weight | 142.20 g/mol nih.govnih.gov |

| CAS Number | 35650-55-6 nih.gov |

| InChI | InChI=1S/C8H14O2/c1-3-8(6-9)5-4-7(2)10/h6,8H,3-5H2,1-2H3 nih.gov |

| Canonical SMILES | CCC(C=O)CCC(=O)C nih.gov |

Overview of Existing Scholarly Literature on Hexanal, 2-ethyl-5-oxo-

The available scholarly literature specifically detailing the synthesis, reactivity, or application of Hexanal, 2-ethyl-5-oxo- is sparse. The compound is listed in several chemical supplier catalogs and databases, indicating its commercial availability for research purposes. chemicalbook.comechemi.com PubChem, a public database of chemical information, provides computed properties and identifiers for the compound and its stereoisomers, such as (2S)-2-Ethyl-5-oxohexanal and (2R)-2-ethyl-5-oxo-. nih.govnih.gov

While direct research on this specific molecule is not extensively documented, the broader class of 1,4-dicarbonyl compounds is the subject of considerable academic interest. nih.govresearchgate.netacs.org Synthetic strategies for accessing these structures, such as the Stetter reaction, and their subsequent conversion into complex heterocyclic systems are well-documented in chemical literature. nih.gov Further research would be necessary to fully elucidate the specific chemical properties and potential applications of Hexanal, 2-ethyl-5-oxo-.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-oxohexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-8(6-9)5-4-7(2)10/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYSXJCCOWNSSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450738 | |

| Record name | Hexanal, 2-ethyl-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35650-55-6 | |

| Record name | Hexanal, 2-ethyl-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Hexanal, 2 Ethyl 5 Oxo

Retrosynthetic Analysis of Hexanal (B45976), 2-ethyl-5-oxo-

A retrosynthetic analysis of Hexanal, 2-ethyl-5-oxo- (IUPAC name: 2-ethyl-5-oxohexanal) nih.gov reveals several potential disconnection approaches. The 1,4-dicarbonyl motif is a key structural feature, suggesting disconnections that form this relationship.

One common strategy involves a disconnection at the C4-C5 bond, which points to a Michael addition of an enolate or its equivalent to an α,β-unsaturated carbonyl compound. For Hexanal, 2-ethyl-5-oxo-, this would involve the addition of a propanal enolate equivalent to methyl vinyl ketone. Another viable disconnection is at the C2-C3 bond, suggesting an aldol-type reaction between a four-carbon aldehyde and a four-carbon ketone fragment.

A further disconnection can be envisioned at the C5-C6 bond, which could arise from the acylation of a ketone enolate. These disconnections form the basis for the synthetic strategies discussed in the subsequent sections.

Novel Synthetic Routes to Hexanal, 2-ethyl-5-oxo- and Related Dicarbonyl Compounds

The synthesis of 1,4-dicarbonyl compounds, including structures analogous to Hexanal, 2-ethyl-5-oxo-, has been an area of active research, leading to the development of several novel synthetic routes.

One innovative approach involves the Michael addition of aldehydes, acting as carbonyl anion equivalents, to α,β-unsaturated ketones. sioc-journal.cn This method allows for the formation of the 1,4-dicarbonyl skeleton in a single step. Another modern technique utilizes the reaction of silyl (B83357) enol ethers with α-halocarbonyls, catalyzed by an organic dye under visible light irradiation, offering high chemoselectivity. acs.org

Furthermore, a cobalt-catalyzed reaction has been developed for the construction of 1,4-dicarbonyls from styrenes and α-bromocarbonyls. organic-chemistry.org This process involves a cascade of organocobalt addition, trapping, and a Kornblum-DeLaMare rearrangement. organic-chemistry.org The reaction demonstrates good functional group tolerance and operational simplicity. organic-chemistry.org

Recent advancements also include the reaction of silyl enol ethers with haloketones in the presence of weak bases to generate 1,4-dicarbonyls. acs.org Additionally, radical-based approaches, where a radical initiator or photosensitizer promotes the coupling reaction, have been explored, although these have been primarily applied to haloesters. acs.org

| Method | Starting Materials | Catalyst/Reagent | Key Features |

| Michael Addition | Aldehyde, α,β-Unsaturated Ketone | Benzothiazolium salts, Et3N | Aldehyde acts as a carbonyl anion equivalent. sioc-journal.cn |

| Photoredox Catalysis | Silyl Enol Ether, α-Halocarbonyl | Eosin Y, Visible Light | High chemoselectivity for the halide over the carbonyl. acs.org |

| Cobalt Catalysis | Styrene, α-Bromocarbonyl | Co(acac)2, TBHP, Et3N | Cascade reaction with broad substrate scope. organic-chemistry.org |

| Base-Mediated Coupling | Silyl Enol Ether, Haloketone | Weak Base | Generates a key oxyallyl zwitterion intermediate. acs.org |

Catalytic Strategies in the Synthesis of Hexanal, 2-ethyl-5-oxo-

Catalysis plays a pivotal role in the efficient and selective synthesis of 1,4-dicarbonyl compounds. Both homogeneous and heterogeneous catalytic systems have been developed to facilitate these transformations.

Homogeneous Catalysis for Hexanal, 2-ethyl-5-oxo- Elaboration

Homogeneous catalysis offers high activity and selectivity in the synthesis of dicarbonyl compounds. Gold-catalyzed oxidative cyclization of 2-alkenylphenyl alkynyl ketones represents a method to produce 2-acyl-1-naphthols, which are related dicarbonyl structures. nih.gov This reaction can proceed through a 6-exo-dig cycloisomerization to form a gold carbene intermediate. nih.gov

Ruthenium-based pincer complexes have been effectively used in the dehydrogenation of aqueous methanol (B129727) to produce formaldehyde (B43269), which can be a precursor in dicarbonyl synthesis. acs.org Furthermore, cobalt complexes, such as (η3−allyl)Co[P(OMe)3]3, have been shown to catalyze the deuteration of benzene, indicating their potential for C-H activation and functionalization relevant to complex aldehyde synthesis. libretexts.org Bifunctional manganese-diamine catalysts have also been explored for ketone reduction via a Meerwein-Ponndorf-Verley (MPV) type mechanism, which could be adapted for the selective reduction of one carbonyl group in a dicarbonyl compound like Hexanal, 2-ethyl-5-oxo-. nih.gov

Heterogeneous Catalysis in Hexanal, 2-ethyl-5-oxo- Production

Heterogeneous catalysts provide advantages in terms of ease of separation and reusability. For instance, single-atom cobalt catalysts encapsulated in a porous phosphine (B1218219) polymer have been developed for the tunable hydroformylation of alkenes to either alcohols or aldehydes, a key step in producing precursors for dicarbonyl compounds. rsc.org By adjusting the reaction temperature, the selectivity can be shifted towards either the alcohol or aldehyde product. rsc.org

Another example is the use of a Raney-Ni-Al(i-OPr)3-Al2O3 catalyst for the dehydrogenation of allylic and secondary alcohols to aldehydes and ketones without the need for a hydrogen acceptor. researchgate.net This method is particularly effective for producing ketones from secondary alcohols. researchgate.net Furthermore, the Gewald three-component reaction, which can be catalyzed by heterogeneous catalysts like Fe3O4@rGO-NH2, allows for the synthesis of substituted thiophenes from aldehydes or ketones, sulfur, and an active methylene (B1212753) compound, showcasing the utility of heterogeneous systems in complex organic transformations. researchgate.net

| Catalyst Type | Catalyst Example | Reaction | Selectivity/Key Feature |

| Homogeneous | Gold-based | Oxidative Cyclization | Forms cyclic dicarbonyl structures. nih.gov |

| Homogeneous | Ruthenium Pincer Complex | Methanol Dehydrogenation | Produces formaldehyde precursor. acs.org |

| Heterogeneous | Single-atom Co in Polymer | Alkene Hydroformylation | Tunable selectivity to aldehydes or alcohols. rsc.org |

| Heterogeneous | Raney-Ni-Al(i-OPr)3-Al2O3 | Alcohol Dehydrogenation | Effective for ketone synthesis from secondary alcohols. researchgate.net |

Enantioselective Synthesis of Chiral Hexanal, 2-ethyl-5-oxo- Stereoisomers

The presence of a stereocenter at the C2 position of Hexanal, 2-ethyl-5-oxo- makes the development of enantioselective synthetic methods a significant goal. The (2S)-2-ethyl-5-oxohexanal enantiomer is a known compound. nih.gov

A highly enantio- and diastereoselective addition of silyl ketene (B1206846) acetals to electrophilic 1-azaallyl cations, which are masked 1,4-dicarbonyl compounds, has been reported. acs.org This method, catalyzed by a chiral silylium (B1239981) imidodiphosphorimidate (IDPi), allows for the synthesis of chiral 4-hydrazonoesters with excellent stereochemical control. acs.org

Another approach is the rhodium-catalyzed conjugate addition of α-boryl-C(sp²) nucleophiles to cyclic α,β-unsaturated ketones, which yields 1,4-ketoalkenylboronate esters with high enantioselectivity. researchgate.net Furthermore, copper-catalyzed enantioselective synthesis of α-quaternary ketones and aldehydes has been achieved using simple carboxylic acid or ester starting materials and a monodentate chiral phosphine. nih.govunc.edu This method proceeds via acyl substitution with in situ formed chiral allylic nucleophiles. nih.govunc.edu

The use of engineered ketoreductases (KREDs) offers a biocatalytic route for the highly enantiospecific reduction of prochiral ketones to chiral alcohols, a transformation that could be applied to a precursor of Hexanal, 2-ethyl-5-oxo-. nih.gov

Sustainable and Green Chemistry Approaches in Hexanal, 2-ethyl-5-oxo- Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aldehydes and ketones. One sustainable approach is the use of nitrogen dioxide gas for the quantitative oxidation of benzylic alcohols to aromatic aldehydes, a process that generates nitric acid as the only byproduct, thus minimizing waste. nih.gov

The development of catalysts that can utilize environmentally benign oxidants like molecular oxygen is a key area of green chemistry. Polyoxometalate (POM) catalysts, for example, can be used for the aerobic oxidative cleavage of carbon-carbon double bonds in alkenes to produce aldehydes and ketones. yedarnd.cominnoget.com This method is particularly attractive as it can potentially use renewable resources like unsaturated fatty acids as feedstocks. yedarnd.cominnoget.com

Solvent-free reaction conditions are another hallmark of green chemistry. The addition of allyl alcohol to alkynes to form γ,δ-unsaturated ketones and aldehydes has been achieved in aqueous media. pnas.org Furthermore, the use of heterogeneous catalysts, as discussed in section 2.3.2, contributes to greener processes by simplifying catalyst recovery and reuse. rsc.orgresearchgate.netresearchgate.net

Reaction Pathways and Mechanistic Studies of Hexanal, 2 Ethyl 5 Oxo

Electrophilic and Nucleophilic Reactivity of Hexanal (B45976), 2-ethyl-5-oxo-

The chemical behavior of Hexanal, 2-ethyl-5-oxo- is dictated by the electrophilic and nucleophilic centers within the molecule. The carbon atoms of both the aldehyde and ketone carbonyl groups are electrophilic, a consequence of the polarization of the carbon-oxygen double bond. ncert.nic.in This makes them susceptible to attack by nucleophiles. ncert.nic.in Conversely, the oxygen atoms of the carbonyl groups possess lone pairs of electrons and are therefore nucleophilic, readily reacting with acids and other electrophiles. pdx.edu

Aldehydes are generally more reactive towards nucleophilic attack than ketones. ncert.nic.in This increased reactivity is attributed to both steric and electronic factors. ncert.nic.in Sterically, the single substituent on the aldehyde's carbonyl carbon presents less hindrance to an incoming nucleophile compared to the two bulkier alkyl groups on the ketone's carbonyl carbon. ncert.nic.in Electronically, the two alkyl groups on the ketone are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. ncert.nic.in

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon. ncert.nic.in This leads to the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate can then be protonated to yield the final neutral product. ncert.nic.in This process can be catalyzed by either acid or base. 182.160.97 Under basic conditions, a negatively charged nucleophile directly attacks the carbonyl carbon. 182.160.97 In acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile. 182.160.97

Aldol (B89426) Condensation and Related Carbonyl Addition Reactions of Hexanal, 2-ethyl-5-oxo-

Due to the presence of α-hydrogens, Hexanal, 2-ethyl-5-oxo- can undergo aldol condensation reactions. ncert.nic.in This reaction, which can be catalyzed by acid or base, involves the formation of a β-hydroxy aldehyde or ketone (an aldol addition product). ncert.nic.in Subsequent dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated carbonyl compound. ncert.nic.in

Given that Hexanal, 2-ethyl-5-oxo- is an unsymmetrical dicarbonyl compound, intramolecular aldol condensation can occur, leading to the formation of cyclic products. For instance, the intramolecular aldol cyclization of 2,5-heptanedione (B155839) can yield a mixture of two enone products. openstax.org

Beyond aldol-type reactions, the carbonyl groups of Hexanal, 2-ethyl-5-oxo- can participate in a variety of other addition reactions. These include the addition of:

Hydrogen Cyanide (HCN): This reaction, typically catalyzed by a base, results in the formation of cyanohydrins. ncert.nic.inlibretexts.org Cyanohydrins are valuable synthetic intermediates. libretexts.org

Grignard Reagents and Organolithium Compounds: These strong nucleophiles add irreversibly to carbonyl groups to form alcohols. libretexts.org The reaction with the aldehyde would yield a secondary alcohol, while the ketone would produce a tertiary alcohol. pdx.edu

Alcohols: In the presence of an acid catalyst, alcohols add to aldehydes and ketones to form hemiacetals and hemiketals, respectively. ncert.nic.in Further reaction with another molecule of alcohol yields an acetal (B89532) or ketal. ncert.nic.in

Ammonia (B1221849) and its Derivatives: Nucleophiles such as ammonia and primary amines add to the carbonyl groups to form imines. ncert.nic.in This reaction is reversible and acid-catalyzed. ncert.nic.in

Oxidative and Reductive Transformations of Hexanal, 2-ethyl-5-oxo-

The aldehyde functional group in Hexanal, 2-ethyl-5-oxo- is readily oxidized to a carboxylic acid by a variety of oxidizing agents, including strong agents like potassium permanganate (B83412) and nitric acid, as well as milder ones like Tollens' reagent and Fehling's reagent. ncert.nic.in Ketones, in contrast, are generally resistant to oxidation except under harsh conditions with strong oxidizing agents, which can lead to the cleavage of carbon-carbon bonds. ncert.nic.in

Both the aldehyde and ketone functionalities can be reduced. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) will reduce the aldehyde to a primary alcohol and the ketone to a secondary alcohol. ncert.nic.in Catalytic hydrogenation can also be employed for these transformations. ncert.nic.in For example, the hydrogenation of 2-ethyl-2-hexenal (B1232207) to 2-ethyl-hexanol proceeds via the intermediate 2-ethylhexanal. researchgate.net

Tautomeric Equilibria in Hexanal, 2-ethyl-5-oxo- Systems (e.g., Keto-Enol)

Hexanal, 2-ethyl-5-oxo-, like other carbonyl compounds with α-hydrogens, exists in equilibrium with its enol tautomers. libretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert. libretexts.orglibretexts.org The keto-enol tautomerism involves the migration of a proton and the shifting of a double bond. masterorganicchemistry.com

The equilibrium between the keto and enol forms is dynamic and can be catalyzed by either acid or base. libretexts.orglibretexts.org In general, the keto form is significantly more stable and therefore predominates at equilibrium. masterorganicchemistry.com However, the enol form, despite its lower concentration, is a crucial reactive intermediate due to its nucleophilic character. libretexts.orglibretexts.org

For an unsymmetrical molecule like Hexanal, 2-ethyl-5-oxo-, multiple enol tautomers are possible. The relative stability of these different enols is influenced by factors such as the degree of substitution of the double bond and the potential for intramolecular hydrogen bonding or conjugation. libretexts.orgyoutube.com In dicarbonyl compounds, the enol form can be stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the second carbonyl oxygen, as well as by extended conjugation. youtube.comyoutube.com

The solvent can also influence the position of the keto-enol equilibrium. For example, the enol content of acetoacetic acid is significantly higher in non-polar solvents like carbon tetrachloride compared to polar solvents like water. masterorganicchemistry.com

Cyclization and Rearrangement Processes Involving Hexanal, 2-ethyl-5-oxo-

The bifunctional nature of Hexanal, 2-ethyl-5-oxo- makes it a prime candidate for intramolecular reactions, leading to the formation of cyclic structures. As previously mentioned, intramolecular aldol condensation can lead to the formation of five- or six-membered rings, which are thermodynamically favored. The reaction of 2,5-heptanedione, a related dicarbonyl compound, with aqueous base leads to intramolecular aldol cyclization. openstax.org

Rearrangement reactions are also a possibility. For instance, after conversion to an oxime, a Beckmann rearrangement could potentially occur. masterorganicchemistry.com The Beckmann rearrangement involves the acid-catalyzed conversion of an oxime to an amide. masterorganicchemistry.com The first step is the formation of the oxime from the ketone or aldehyde, followed by the rearrangement itself. masterorganicchemistry.com

Derivatization and Functionalization Strategies for Hexanal, 2-ethyl-5-oxo-

The reactivity of the aldehyde and ketone groups in Hexanal, 2-ethyl-5-oxo- allows for a wide array of derivatization and functionalization strategies. These modifications are often employed for characterization purposes or to introduce new functional groups into the molecule.

Common derivatization reactions for aldehydes and ketones include the formation of:

2,4-Dinitrophenylhydrazones (2,4-DNP derivatives): Reaction with 2,4-dinitrophenylhydrazine (B122626) yields solid derivatives with characteristic melting points, which are useful for identification. ncert.nic.in

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) forms oximes. masterorganicchemistry.com

Semicarbazones: Reaction with semicarbazide.

These reactions typically involve the nucleophilic addition of the nitrogen-containing reagent to the carbonyl group, followed by dehydration to form a C=N double bond. ncert.nic.in

Functionalization can also be achieved through the reactions discussed in the previous sections. For example, reduction of one or both carbonyl groups to alcohols, or oxidation of the aldehyde to a carboxylic acid, introduces new functionalities that can be further manipulated in subsequent synthetic steps. The aldol reaction and related carbonyl additions provide powerful tools for carbon-carbon bond formation, allowing for the construction of more complex molecular architectures. pressbooks.pub For instance, the industrial synthesis of 2-ethyl-1-hexanol, a precursor for plasticizers, starts from the aldol condensation of butanal. pressbooks.pubnih.gov

Advanced Spectroscopic and Chromatographic Analysis of Hexanal, 2 Ethyl 5 Oxo

Nuclear Magnetic Resonance (NMR) Spectroscopy of Hexanal (B45976), 2-ethyl-5-oxo-

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For Hexanal, 2-ethyl-5-oxo-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a comprehensive understanding of its atomic connectivity and chemical environment.

¹H NMR for Proton Chemical Shifts and Coupling Patterns in Hexanal, 2-ethyl-5-oxo-

The ¹H NMR spectrum of Hexanal, 2-ethyl-5-oxo- is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton, with electronegative oxygen atoms causing deshielding and a shift to higher frequency (downfield). ucl.ac.uk The aldehyde proton (CHO) is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. Protons on the carbon adjacent to the carbonyl groups (α-protons) will also be shifted downfield. youtube.com

The predicted proton chemical shifts, multiplicities, and coupling constants (J-values) are summarized in the table below. The splitting patterns arise from the spin-spin coupling between neighboring non-equivalent protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (Aldehyde) | 9.6 - 9.8 | Triplet | ~2-3 |

| H-2 (CH) | 2.3 - 2.5 | Multiplet | - |

| H-3 (CH2) | 1.5 - 1.7 | Multiplet | - |

| H-4 (CH2) | 2.5 - 2.7 | Triplet | ~7 |

| H-6 (CH3) | 2.1 - 2.3 | Singlet | - |

| Ethyl-CH2 | 1.6 - 1.8 | Quintet | ~7 |

| Ethyl-CH3 | 0.8 - 1.0 | Triplet | ~7 |

¹³C NMR for Carbon Skeleton Elucidation of Hexanal, 2-ethyl-5-oxo-

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in Hexanal, 2-ethyl-5-oxo- will produce a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms they are bonded to. oregonstate.edu The carbonyl carbons of the aldehyde and ketone functional groups are expected to have the largest chemical shifts, appearing significantly downfield. libretexts.orglibretexts.org

Predicted ¹³C NMR chemical shifts for Hexanal, 2-ethyl-5-oxo- are presented in the following table.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (Aldehyde C=O) | 200 - 205 |

| C-2 (CH) | 50 - 55 |

| C-3 (CH2) | 25 - 30 |

| C-4 (CH2) | 40 - 45 |

| C-5 (Ketone C=O) | 208 - 212 |

| C-6 (CH3) | 28 - 32 |

| Ethyl-CH2 | 23 - 28 |

| Ethyl-CH3 | 10 - 15 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Hexanal, 2-ethyl-5-oxo- Structure Confirmation

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between protons that are coupled to each other. sdsu.edu For Hexanal, 2-ethyl-5-oxo-, cross-peaks would be expected between the aldehyde proton (H-1) and the proton at C-2, between the protons of the ethyl group, and along the carbon chain from C-2 to C-4.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.edu This experiment would definitively link the proton signals to their corresponding carbon signals as outlined in the tables above. For instance, the signal for the methyl protons at C-6 would show a cross-peak with the carbon signal at C-6.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. Key HMBC correlations for Hexanal, 2-ethyl-5-oxo- would include the correlation between the aldehyde proton (H-1) and the carbonyl carbon C-1, as well as with C-2. The methyl protons at C-6 would show correlations to the ketone carbonyl carbon C-5 and to C-4.

Vibrational Spectroscopy (IR and Raman) of Hexanal, 2-ethyl-5-oxo-

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of Hexanal, 2-ethyl-5-oxo- is expected to be characterized by strong absorption bands corresponding to the two carbonyl groups. The aldehyde C=O stretching vibration typically appears in the range of 1740-1720 cm⁻¹, while the ketone C=O stretching vibration is usually found around 1725-1705 cm⁻¹. The presence of two distinct carbonyl peaks would be a key feature. Additionally, the C-H stretching vibration of the aldehyde group is expected to produce a characteristic pair of weak to medium bands around 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹. The spectrum would also show C-H stretching and bending vibrations for the alkyl portions of the molecule.

The Raman spectrum is also sensitive to the vibrations of the molecular framework. The C=O stretching vibrations are also observable in the Raman spectrum, though typically weaker than in the IR spectrum. The C-C bond stretching and C-H bending vibrations will also give rise to characteristic Raman scattering signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Hexanal, 2-ethyl-5-oxo-

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum of Hexanal, 2-ethyl-5-oxo- would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 142, corresponding to its molecular weight. nih.gov

The fragmentation of the molecular ion is driven by the presence of the functional groups and the stability of the resulting fragments. Common fragmentation pathways for aldehydes and ketones include α-cleavage and McLafferty rearrangement. libretexts.orgmiamioh.edu

A plausible fragmentation pattern for Hexanal, 2-ethyl-5-oxo- is detailed in the table below, based on the analysis of its mass spectrum. nih.gov

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 113 | [M - CHO]⁺ | α-cleavage at the aldehyde group |

| 99 | [M - C2H5]⁺ | Cleavage of the ethyl group |

| 85 | [M - C3H5O]⁺ | Cleavage adjacent to the ketone |

| 71 | [C4H7O]⁺ | McLafferty rearrangement involving the ketone |

| 57 | [C4H9]⁺ or [C3H5O]⁺ | Alkyl fragment or further fragmentation |

| 43 | [CH3CO]⁺ | α-cleavage at the ketone group |

| 29 | [CHO]⁺ or [C2H5]⁺ | Aldehyde fragment or ethyl cation |

Gas Chromatography (GC) for Purity Assessment and Quantification of Hexanal, 2-ethyl-5-oxo-

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is well-suited for determining the purity of Hexanal, 2-ethyl-5-oxo- and for its quantification in various matrices.

A typical GC method would involve injecting a solution of the sample into a heated injection port, where it is vaporized and carried by an inert gas (such as helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the inside of the column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.

For purity assessment, a single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of other peaks would suggest the presence of impurities. By integrating the area under each peak, the relative percentage of each component can be determined. For accurate quantification, a calibration curve would be constructed using standards of known concentration. A flame ionization detector (FID) is commonly used for the analysis of organic compounds like Hexanal, 2-ethyl-5-oxo-. For more definitive identification, a mass spectrometer can be coupled to the gas chromatograph (GC-MS), providing both retention time and mass spectral data for each separated component.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis of Hexanal, 2-ethyl-5-oxo- and its Mixtures

High-Performance Liquid Chromatography stands as a powerful and versatile analytical tool for the separation, identification, and quantification of individual components within a mixture. While specific research detailing the HPLC analysis of Hexanal, 2-ethyl-5-oxo- is not extensively available in public literature, the separation of aldehydes and ketones is a well-established practice in chromatography. General principles and methodologies can be applied to devise effective separation strategies for this compound.

Typically, the analysis of carbonyl compounds like Hexanal, 2-ethyl-5-oxo- via HPLC involves derivatization to enhance detection and improve chromatographic resolution. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde and ketone moieties to form stable, UV-active hydrazones. This allows for sensitive detection using a UV-Vis detector.

The separation of the DNPH-derivatized Hexanal, 2-ethyl-5-oxo- from other components in a mixture would likely be achieved using a reversed-phase HPLC column, such as a C18 or C8 column. The mobile phase would typically consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The gradient elution, where the composition of the mobile phase is changed over the course of the analysis, would be employed to effectively separate compounds with a range of polarities.

A hypothetical HPLC method for the analysis of a mixture containing Hexanal, 2-ethyl-5-oxo- is presented in the table below. It is important to note that these parameters are illustrative and would require optimization based on the specific sample matrix and analytical goals.

Table 1: Hypothetical HPLC Parameters for the Analysis of Hexanal, 2-ethyl-5-oxo- (as DNPH derivative)

| Parameter | Value |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 360 nm |

Chiral Chromatography for Enantiomeric Excess Determination of Hexanal, 2-ethyl-5-oxo-

The presence of a stereocenter at the second carbon atom of Hexanal, 2-ethyl-5-oxo- means it exists as a pair of enantiomers. In many biological and chemical systems, these enantiomers can exhibit different activities, making the determination of enantiomeric excess (ee) crucial. Chiral chromatography is the gold standard for separating and quantifying enantiomers.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) in the HPLC column. These CSPs are themselves chiral and interact differently with each enantiomer, leading to different retention times and, thus, separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins.

As with standard HPLC, direct analysis of the underivatized enantiomers of Hexanal, 2-ethyl-5-oxo- might be challenging. Derivatization with a chiral or achiral reagent can be employed to introduce a chromophore for better detection and to potentially enhance the chiral recognition on the CSP.

The mobile phase in chiral chromatography is often a non-polar organic solvent mixture, such as hexane (B92381) and isopropanol, for normal-phase separations, or a mixture of an organic solvent and water/buffer for reversed-phase separations. The choice of mobile phase and its composition is critical for achieving optimal enantioseparation.

Given the lack of specific published methods for Hexanal, 2-ethyl-5-oxo-, a proposed set of starting conditions for chiral HPLC analysis is outlined in the table below. These conditions are based on general principles for the separation of chiral carbonyl compounds and would necessitate experimental optimization.

Table 2: Proposed Chiral HPLC Parameters for Enantiomeric Excess Determination of Hexanal, 2-ethyl-5-oxo-

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 °C |

| Detector | UV-Vis (wavelength dependent on derivatization, if any) or Chiroptical Detector (e.g., Circular Dichroism) |

The enantiomeric excess would be calculated from the peak areas of the two separated enantiomers in the chromatogram.

Computational Chemistry and Theoretical Investigations of Hexanal, 2 Ethyl 5 Oxo

Quantum Chemical Calculations on the Electronic Structure of Hexanal (B45976), 2-ethyl-5-oxo-

Quantum chemical calculations are fundamental in elucidating the electronic architecture of "Hexanal, 2-ethyl-5-oxo-". These calculations, often employing methods like Hartree-Fock (HF) and post-HF methods, provide a detailed picture of electron distribution, molecular orbitals, and electrostatic potential.

The electronic structure is characterized by the distribution of electrons in various molecular orbitals (MOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

For "Hexanal, 2-ethyl-5-oxo-", the presence of two carbonyl groups and an alkyl chain influences the electronic landscape. The oxygen atoms of the carbonyl groups are regions of high electron density, making them susceptible to electrophilic attack. The distribution of the electrostatic potential on the molecular surface, often visualized through molecular electrostatic potential (MEP) maps, highlights these electron-rich and electron-poor regions, providing a guide for predicting intermolecular interactions.

Table 1: Calculated Electronic Properties of Hexanal, 2-ethyl-5-oxo-

| Property | Value | Method |

| HOMO Energy | - | B3LYP/6-31G(d) |

| LUMO Energy | - | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | - | B3LYP/6-31G(d) |

| Dipole Moment | - | B3LYP/6-31G(d) |

Note: Specific numerical values from computational studies are required for a complete data table.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States Involving Hexanal, 2-ethyl-5-oxo-

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions involving "Hexanal, 2-ethyl-5-oxo-". DFT methods, which are based on the electron density rather than the complex many-electron wavefunction, offer a balance between computational cost and accuracy.

These studies can map out the potential energy surface (PES) for a given reaction, identifying the minimum energy pathways from reactants to products. Key to this is the location and characterization of transition states (TS), which are the saddle points on the PES corresponding to the highest energy barrier along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics.

For "Hexanal, 2-ethyl-5-oxo-", DFT studies can be employed to investigate various reactions, such as aldol (B89426) condensations, oxidations, or reductions. For instance, in an intramolecular aldol condensation, DFT could be used to model the formation of a cyclic product, elucidating the stereoselectivity of the reaction by comparing the energies of different transition state structures.

Table 2: Calculated Activation Energies for a Hypothetical Reaction of Hexanal, 2-ethyl-5-oxo-

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Computational Method |

| Enolate Formation | TS1 | - | B3LYP/6-311+G(d,p) |

| Cyclization | TS2 | - | B3LYP/6-311+G(d,p) |

| Protonation | TS3 | - | B3LYP/6-311+G(d,p) |

Note: Specific numerical values from computational studies are required for a complete data table.

Molecular Dynamics Simulations for Conformational Landscape Analysis of Hexanal, 2-ethyl-5-oxo-

The flexibility of the ethyl and hexanal chains in "Hexanal, 2-ethyl-5-oxo-" gives rise to a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful computational technique used to explore these different conformations by simulating the atomic motions of the molecule over time.

MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the potential energy of the system as a function of its atomic coordinates. By simulating the molecule for a sufficient length of time, a representative ensemble of conformations can be generated.

Analysis of the MD trajectory can reveal the most stable conformations, the energy barriers between them, and the dynamics of conformational changes. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity. For "Hexanal, 2-ethyl-5-oxo-", understanding its preferred conformations is important for predicting how it might interact with other molecules, such as enzymes or receptors.

Prediction of Spectroscopic Properties of Hexanal, 2-ethyl-5-oxo-

Computational methods can accurately predict various spectroscopic properties of "Hexanal, 2-ethyl-5-oxo-", which can be invaluable for interpreting experimental spectra or for identifying the compound in a mixture.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These theoretical spectra can be compared with experimental data to confirm the structure of the molecule.

IR Spectroscopy: Infrared (IR) vibrational frequencies and intensities can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum shows the characteristic vibrational modes of the molecule, such as the C=O stretches of the ketone and aldehyde groups, and the C-H stretches of the alkyl chain.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of "Hexanal, 2-ethyl-5-oxo-". This method calculates the excitation energies and oscillator strengths of electronic transitions, providing insight into the molecule's color and photochemical behavior.

Table 3: Predicted Spectroscopic Data for Hexanal, 2-ethyl-5-oxo-

| Spectroscopy | Parameter | Predicted Value | Experimental Value |

| ¹H NMR | Chemical Shift (CHO) | - | - |

| ¹³C NMR | Chemical Shift (C=O, ketone) | - | - |

| IR | C=O Stretch (aldehyde) | - | - |

| UV-Vis | λmax | - | - |

Note: Specific numerical values from computational and experimental studies are required for a complete data table.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hexanal, 2-ethyl-5-oxo- Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. For "Hexanal, 2-ethyl-5-oxo-", QSAR can be used to predict its reactivity in various chemical transformations.

The first step in QSAR modeling is to calculate a set of molecular descriptors for "Hexanal, 2-ethyl-5-oxo-". These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

Next, a mathematical model is developed to correlate these descriptors with an observed or predicted measure of reactivity, such as a reaction rate constant or an equilibrium constant. This is typically done using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms.

A validated QSAR model can then be used to predict the reactivity of "Hexanal, 2-ethyl-5-oxo-" under different conditions or to design new molecules with desired reactivity profiles. This approach is particularly useful in fields like drug design and materials science for screening large numbers of compounds and prioritizing them for experimental testing.

Environmental Occurrence, Fate, and Transformation of Hexanal, 2 Ethyl 5 Oxo

Natural Formation and Biogenic Pathways of Hexanal (B45976), 2-ethyl-5-oxo-

Direct evidence for the natural formation of Hexanal, 2-ethyl-5-oxo- is not available. However, the biosynthesis of various aldehydes and ketones is a common occurrence in many biological systems. nih.govnih.gov Branched-chain aldehydes, for instance, are recognized as significant flavor components in numerous food products, arising from both fermented and heat-treated processes. nih.govnih.gov

The formation of such compounds often involves the metabolism of amino acids. nih.govfrontiersin.org For example, the Ehrlich pathway in yeast involves the degradation of branched-chain amino acids to produce α-keto acids, which are then decarboxylated to form branched-chain aldehydes. nih.gov It is conceivable that analogous enzymatic pathways could lead to the formation of keto-aldehydes like Hexanal, 2-ethyl-5-oxo-. The initial steps in the breakdown of certain organic molecules by microorganisms can produce a variety of oxygenated compounds. nih.gov For example, the microbial degradation of larger organic molecules can lead to the formation of aldehydes and ketones as metabolic intermediates. oup.commdpi.com

Furthermore, keto-aldehydes can be produced from the thermal degradation of reducing sugars. nih.gov While specific pathways leading to Hexanal, 2-ethyl-5-oxo- have not been identified, the general reactivity and enzymatic transformations of carbonyl compounds in nature suggest that its biogenic formation is plausible, likely as a minor product in complex metabolic networks.

Anthropogenic Sources and Environmental Release Mechanisms of Hexanal, 2-ethyl-5-oxo-

There is no specific information detailing the industrial production or use of Hexanal, 2-ethyl-5-oxo-, and therefore, no direct data on its anthropogenic release into the environment. However, aldehydes and ketones are widely used in various industrial applications, including as solvents, fragrances, and precursors for the synthesis of other chemicals. nih.govepa.gov

Aldehydes are products of incomplete combustion of organic materials and are emitted from sources such as vehicle exhaust and industrial processes involving the pyrolysis of organic compounds. epa.gov They can also be formed through photochemical reactions in the atmosphere between nitrogen oxides and reactive hydrocarbons. epa.gov Industrial manufacturing processes that produce aldehydes and ketones are potential, though unconfirmed, sources of a wide range of these compounds, including multifunctional ones like Hexanal, 2-ethyl-5-oxo-. nih.gov For instance, aldehydes are used in the synthesis of dyes and specialty chemicals. epa.gov Given its structure, it is possible that Hexanal, 2-ethyl-5-oxo- could be an intermediate or a byproduct in certain chemical manufacturing processes, although this remains speculative without direct evidence.

Biodegradation Pathways and Microbial Metabolism of Hexanal, 2-ethyl-5-oxo-

The biodegradation of Hexanal, 2-ethyl-5-oxo- has not been specifically studied. However, the microbial degradation of aldehydes and ketones is a well-established process. Microorganisms possess a wide array of enzymes, such as aldo-keto reductases, that are capable of metabolizing these carbonyl compounds. oup.comresearchgate.net The presence of two carbonyl groups in Hexanal, 2-ethyl-5-oxo- suggests that it would be susceptible to microbial attack.

Microbial cells can metabolize aldehydes and ketones to prevent the potential mutagenic effects of these reactive compounds. oup.com The degradation pathways typically involve oxidation or reduction of the carbonyl groups. Aldehyde dehydrogenases can oxidize the aldehyde group to a carboxylic acid, while alcohol dehydrogenases can reduce the carbonyl groups to hydroxyl groups. oup.com The resulting products would then be further metabolized through central metabolic pathways.

The metabolism of keto-aldehydes has been observed in various microorganisms. For example, some bacteria can utilize keto-aldehydes as a carbon and energy source. nih.gov The degradation of such compounds is a key part of the biogeochemical cycling of carbon. Given the metabolic versatility of microorganisms, it is highly probable that various bacteria and fungi in soil and water environments would be capable of degrading Hexanal, 2-ethyl-5-oxo-.

Abiotic Degradation Processes of Hexanal, 2-ethyl-5-oxo- (e.g., Photolysis, Hydrolysis)

In the absence of microbial activity, Hexanal, 2-ethyl-5-oxo- can undergo abiotic degradation through processes such as photolysis and hydrolysis.

Photolysis: Aliphatic aldehydes and ketones are known to undergo photochemical reactions when exposed to sunlight. acs.orgacs.org The carbonyl groups can absorb ultraviolet radiation, leading to electronic excitation and subsequent chemical reactions. mdpi.com The primary photochemical processes for ketones are the Norrish Type I and Type II reactions, which involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group or intramolecular hydrogen abstraction, respectively. These reactions would lead to the fragmentation of the Hexanal, 2-ethyl-5-oxo- molecule into smaller, more volatile compounds. The presence of two carbonyl groups may lead to complex photochemical behavior.

Environmental Distribution and Partitioning Behavior of Hexanal, 2-ethyl-5-oxo- in Different Compartments (Air, Water, Soil)

The environmental distribution of Hexanal, 2-ethyl-5-oxo- between air, water, and soil will be governed by its physicochemical properties, such as its volatility, water solubility, and affinity for organic matter. While experimental data for this specific compound is unavailable, its behavior can be inferred from its structure and the properties of similar compounds.

Air: The presence of two polar carbonyl groups suggests that Hexanal, 2-ethyl-5-oxo- would have a lower volatility compared to a non-polar alkane of similar molecular weight. Its partitioning between the gas and particle phases in the atmosphere would be an important process. Dicarbonyl compounds can partition to atmospheric aerosols, where they can undergo further reactions. oup.com The Henry's Law constant (KH), which describes the partitioning of a compound between air and water, is a key parameter. For many aldehydes, KH values vary widely depending on their structure. mdpi.comdntb.gov.uaresearchgate.nethenrys-law.orgwikipedia.orgnist.govnist.govcopernicus.org Given its functional groups, Hexanal, 2-ethyl-5-oxo- is expected to have a moderate to high water solubility, which would influence its atmospheric lifetime and deposition.

Water: Due to its polar nature, Hexanal, 2-ethyl-5-oxo- is expected to be soluble in water. In the aquatic environment, it would be subject to biodegradation and abiotic degradation processes. Its potential for bioaccumulation is likely to be low due to its expected metabolism by aquatic organisms.

Soil: The behavior of Hexanal, 2-ethyl-5-oxo- in soil will be influenced by its adsorption to soil particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to be adsorbed by soil and sediment. bohrium.com For polar organic compounds, Koc values can be influenced by factors other than just hydrophobicity. usda.govnih.gov The polar functional groups of Hexanal, 2-ethyl-5-oxo- would allow for interactions with the mineral and organic components of soil. nih.govmdpi.com Compounds with higher Koc values are less mobile in soil and less likely to leach into groundwater. bohrium.com Given its polarity, the mobility of Hexanal, 2-ethyl-5-oxo- in soil is expected to be moderate.

Interactive Data Table: Estimated Environmental Partitioning Properties

Since experimental data for Hexanal, 2-ethyl-5-oxo- is not available, the following table provides estimated values for key environmental partitioning parameters based on its structure and data from similar compounds. These are predictive values and should be interpreted with caution.

| Property | Estimated Value | Significance |

| Log Kow (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Indicates moderate hydrophobicity and a potential for some partitioning to organic matter. |

| Henry's Law Constant (KH) (atm·m³/mol) | ~10⁻⁵ - 10⁻³ | Suggests it will partition between the air and water phases, with a significant fraction remaining in the aqueous phase. |

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | ~1.8 - 2.8 | Implies moderate mobility in soil, with some potential for leaching. |

Applications and Emerging Research Directions for Hexanal, 2 Ethyl 5 Oxo

Role of Hexanal (B45976), 2-ethyl-5-oxo- as a Chemical Intermediate in Fine Chemicals Synthesis

Due to its high chemical reactivity, Hexanal, 2-ethyl-5-oxo- is a promising intermediate for the synthesis of more complex molecules. Aldehydes and ketones are widely used as starting materials and reagents in the chemical industry for the production of a diverse range of products. unacademy.comgeeksforgeeks.org The presence of two carbonyl groups in Hexanal, 2-ethyl-5-oxo- offers multiple reaction sites, allowing for the construction of intricate molecular architectures.

Dicarbonyl compounds, such as 1,4-diketones, which share structural similarities with Hexanal, 2-ethyl-5-oxo-, are valuable intermediates in the synthesis of complex molecules like steroids and vitamins. ontosight.ai The aldehyde group in Hexanal, 2-ethyl-5-oxo- can readily undergo oxidation to form a carboxylic acid, or reduction to form an alcohol. It can also participate in condensation reactions, such as the aldol (B89426) condensation, to form larger carbon skeletons. The ketone group can similarly be a site for nucleophilic attack and other transformations.

The dual functionality of this keto-aldehyde makes it a candidate for the synthesis of heterocyclic compounds, which are a cornerstone of many pharmaceuticals and agrochemicals. mdpi.comchemmethod.comuobaghdad.edu.iq The intramolecular reaction between the two carbonyl groups or their reaction with other difunctional reagents could lead to the formation of various five- or six-membered rings.

Table 1: Physical and Chemical Properties of Hexanal, 2-ethyl-5-oxo-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H14O2 | nih.gov |

| Molecular Weight | 142.20 g/mol | nih.gov |

| IUPAC Name | 2-ethyl-5-oxohexanal | nih.gov |

Exploration of Hexanal, 2-ethyl-5-oxo- in Flavor and Fragrance Chemistry

The flavor and fragrance industry extensively utilizes aldehydes and ketones for their aromatic properties. scentsplit.com Many aldehydes and ketones are key components of flavorings and additives in food and other products. unacademy.com For instance, cinnamaldehyde (B126680) provides the characteristic flavor of cinnamon, while vanillin (B372448) is the main component of vanilla flavor. ncert.nic.in

Aliphatic aldehydes, in particular, are known to contribute to the flavor profiles of various foods, often as products of lipid oxidation. nih.gov The specific odor profile of Hexanal, 2-ethyl-5-oxo- is not well-documented, but its structure suggests it could possess a unique scent. Higher molecular weight aldehydes are often used in perfumery to impart waxy, citrusy, or rosy aromas. scentsplit.com

The stability of ketones often makes them desirable in flavor and fragrance applications as they are less prone to unwanted chemical reactions compared to the more reactive aldehydes. pearson.com The presence of both functional groups in Hexanal, 2-ethyl-5-oxo- could potentially offer a complex and interesting sensory profile, combining the characteristics of both aldehydes and ketones. Further research into its organoleptic properties could reveal its potential as a novel flavoring agent or fragrance ingredient. scribd.com

Potential Contributions of Hexanal, 2-ethyl-5-oxo- to Materials Science

Aldehydes are important intermediates in the manufacture of resins and plasticizers. For example, formaldehyde (B43269) is a key component in the production of Bakelite, a widely used polymer. geeksforgeeks.org The bifunctional nature of Hexanal, 2-ethyl-5-oxo- suggests its potential use as a monomer or cross-linking agent in polymer synthesis. The two carbonyl groups could react with other monomers to form a variety of polymer structures.

Dicarbonyl compounds can be used in the production of complex polymers and for surface modification of materials. The reactivity of the aldehyde and ketone groups could be harnessed to create polymers with specific properties or to functionalize surfaces, imparting new characteristics such as hydrophilicity or reactivity. For instance, 2-Ethyl-2-oxazoline, a related heterocyclic compound, is used as a monomer for cationic ring-opening polymerization to produce water-soluble and biocompatible materials for biomedical applications. wikipedia.org

Interdisciplinary Research Integrating Hexanal, 2-ethyl-5-oxo-

The unique structure of Hexanal, 2-ethyl-5-oxo- makes it a candidate for exploration in various interdisciplinary research areas. Dicarbonyl compounds are known to play a role in various biological and chemical processes and are found in many everyday products, including foods and pharmaceuticals. ontosight.ai

In medicinal chemistry, dicarbonyl compounds are used as intermediates in the synthesis of approximately 70% of all pharmaceuticals. ontosight.ai The reactivity of the carbonyl groups allows for the construction of complex molecular frameworks found in many bioactive molecules. The potential for Hexanal, 2-ethyl-5-oxo- to serve as a building block for novel therapeutic agents warrants further investigation.

Furthermore, dicarbonyl compounds are involved in biological processes such as cell signaling and metabolism. ontosight.ai Research into the biological activity of Hexanal, 2-ethyl-5-oxo- could uncover potential roles in biochemical pathways or applications in drug discovery. The study of such molecules contributes to a deeper understanding of organic chemistry and may lead to breakthroughs in various scientific fields. ontosight.ai

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Hexanal, 2-ethyl-5-oxo- |

| 1,4-diketones |

| Cinnamaldehyde |

| Vanillin |

| Formaldehyde |

| Bakelite |

Conclusion and Future Research Perspectives on Hexanal, 2 Ethyl 5 Oxo

Synthesis of Key Findings and Current Understanding of Hexanal (B45976), 2-ethyl-5-oxo-

Hexanal, 2-ethyl-5-oxo-, with the chemical formula C8H14O2, is a dicarbonyl compound containing both an aldehyde and a ketone functional group. nih.gov Its IUPAC name is 2-ethyl-5-oxohexanal. nih.gov The current understanding of this specific molecule is primarily limited to its basic chemical identity as cataloged in chemical databases.

Detailed experimental data regarding its physical and chemical properties are not widely available in published literature. However, computational methods have been used to predict some of its properties. These predicted properties provide a foundational, albeit theoretical, understanding of the compound.

Table 1: Computed Physicochemical Properties of Hexanal, 2-ethyl-5-oxo-

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 142.20 g/mol | PubChem nih.gov |

| XLogP3 | 0.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 5 | PubChem nih.gov |

| Exact Mass | 142.099379685 Da | PubChem nih.gov |

| Monoisotopic Mass | 142.099379685 Da | PubChem nih.gov |

| Topological Polar Surface Area | 34.1 Ų | PubChem nih.gov |

| Heavy Atom Count | 10 | PubChem nih.gov |

This table is generated from data provided by the PubChem database and represents computed values, not experimental results.

The structure of Hexanal, 2-ethyl-5-oxo- suggests it would be a reactive molecule due to the presence of two carbonyl groups. Aldehydes are known to be readily oxidized to carboxylic acids and can participate in various nucleophilic addition and condensation reactions. ncert.nic.in Ketones, while generally less reactive than aldehydes, also undergo nucleophilic addition. The bifunctional nature of this compound could potentially allow it to be used as a crosslinking agent or as a precursor in the synthesis of more complex molecules and heterocycles.

Identification of Critical Knowledge Gaps and Unanswered Questions in Hexanal, 2-ethyl-5-oxo- Research

Despite its documentation in chemical databases, a significant void exists in the scientific literature concerning Hexanal, 2-ethyl-5-oxo-. The primary knowledge gap is the near-complete absence of empirical research on this compound. The current understanding is almost entirely based on computational predictions rather than laboratory investigation.

Key unanswered questions and critical knowledge gaps include:

Synthesis: There are no established or optimized synthetic routes specifically for Hexanal, 2-ethyl-5-oxo-. While general methods for creating aldehydes and ketones exist, such as the oxidation of corresponding alcohols or ozonolysis of alkenes, specific methodologies for this bifunctional compound have not been reported. ncert.nic.in

Physical Properties: Experimental data on its boiling point, melting point, solubility, and spectral characteristics (NMR, IR, Mass Spectrometry) are lacking. These fundamental properties are essential for its purification, identification, and handling.

Chemical Reactivity: The reactivity of Hexanal, 2-ethyl-5-oxo- has not been experimentally investigated. How the two carbonyl groups influence each other's reactivity, its stability under various conditions, and its potential to undergo intramolecular reactions are all unknown.

Applications and Biological Activity: There is no information on the potential applications or biological effects of this compound. Related aldehydes, such as 2-ethyl-2-hexenal (B1232207), have shown antifungal and antimicrobial properties, but it is unknown if Hexanal, 2-ethyl-5-oxo- shares these activities. nih.gov

Natural Occurrence: It is not known whether Hexanal, 2-ethyl-5-oxo- occurs naturally, for instance, as a volatile organic compound from plants or as a product of lipid oxidation. For example, hexanal is a known product of linoleic acid oxidation. researchgate.net

Proposed Future Research Avenues and Methodological Directions for Hexanal, 2-ethyl-5-oxo- Studies

To address the identified knowledge gaps, a structured research program would be necessary. The following avenues are proposed:

Development of Synthetic Pathways:

Methodology: Research should focus on developing efficient and selective methods for synthesizing Hexanal, 2-ethyl-5-oxo-. Potential routes could include the selective oxidation of 2-ethyl-5-hydroxyhexanal or the ozonolysis of an appropriately substituted alkene.

Optimization: Once a viable route is established, studies should optimize reaction conditions (catalyst, solvent, temperature) to maximize yield and purity.

Comprehensive Physicochemical Characterization:

Methodology: Standard analytical techniques should be employed to determine the fundamental properties of the purified compound. This includes:

Spectroscopy: ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry to confirm its structure.

Physical Constants: Measurement of boiling point, melting point, density, and refractive index.

Solubility Studies: Determining its solubility in a range of common organic solvents and water.

Investigation of Chemical Reactivity:

Methodology: A systematic study of its reactivity should be undertaken. This could involve:

Oxidation and Reduction: Investigating the selective oxidation of the aldehyde group or the reduction of one or both carbonyl groups.

Condensation Reactions: Exploring its potential to undergo intramolecular or intermolecular aldol-type condensation reactions to form cyclic or polymeric structures.

Computational Modeling: Utilizing density functional theory (DFT) to model its reaction mechanisms and predict its spectroscopic properties, which can then be compared with experimental data.

Exploration of Potential Applications:

Methodology: Drawing parallels from structurally similar compounds, future research could explore its utility as:

A Building Block in Organic Synthesis: Using it as a precursor for synthesizing novel heterocyclic compounds or polymers.

A Flavor and Fragrance Component: Sensory evaluation to determine its odor and flavor profile, as many aldehydes and ketones are used in these industries. thegoodscentscompany.com

A Biologically Active Agent: Screening for antimicrobial, antifungal, or other biological activities, similar to other unsaturated aldehydes. nih.gov

By pursuing these research directions, the scientific community can move beyond the current, purely theoretical, understanding of Hexanal, 2-ethyl-5-oxo- and establish an empirical foundation of knowledge for this intriguing bifunctional molecule.

Q & A

Q. What is the primary biochemical mechanism by which hexanal delays fruit ripening, and what experimental approaches are used to study it?

Hexanal delays ripening by inhibiting phospholipase D (PLD), an enzyme critical in membrane lipid degradation. To study this, researchers use quantitative real-time PCR (qRT-PCR) to analyze PLD gene expression and ripening-related genes (e.g., ethylene biosynthesis genes). Structural insights into PLD-hexanal interactions require X-ray crystallography to resolve binding sites and molecular docking simulations . Complementary assays measuring ethylene production and membrane integrity (e.g., electrolyte leakage tests) validate functional outcomes .

Q. How is hexanal quantified in lipid oxidation studies, and what methodological considerations ensure accuracy?

Hexanal, a key oxidative marker, is quantified via gas chromatography-mass spectrometry (GC/MS) with a dynamic headspace sampler. Critical parameters include:

- Cooled injection system (CIS) at -60°C to focus volatile compounds.

- DB-5 capillary column (60 m × 0.25 mm) for separation.

- Selected ion monitoring (SIM) at m/z 56 for specificity.

Method validation requires linearity checks (10 ng/mL–1 µg/mL, r² ≥ 0.999), intra-/inter-day precision (RSD < 5%), and correlation with peroxide values .

Q. What standardized protocols exist for assessing hexanal's antifungal efficacy in agricultural research?

Antifungal activity is evaluated using:

- In vitro spore viability assays with hexanal vapor exposure.

- Mitochondrial membrane potential assays (JC-1 staining) and reactive oxygen species (ROS) quantification.

- Transcriptomic analysis to identify altered pathways (e.g., energy metabolism, autophagy) in fungal spores . Dose-response curves (e.g., 600–1200 ppm) and time-kill studies establish minimum inhibitory concentrations (MICs).

Q. How do researchers select biomarkers to assess hexanal's impact on fruit ripening dynamics?

Key biomarkers include:

- Total soluble solids (TSS) to monitor starch-to-sugar conversion.

- Firmness (penetrometry) and respiration rate (CO₂ evolution).

- Ethylene production via gas chromatography.

For bananas, TSS values >13°Brix and firmness <10 N indicate advanced ripening. Hexanal-treated fruits show delayed TSS increases (e.g., 6.86°Brix vs. 13.85°Brix in controls after 9 days) .

Q. What are the critical parameters for designing in vivo studies on hexanal's effects on postharvest physiology?

Studies require:

- Controlled vapor exposure systems (e.g., sealed chambers) with precise hexanal concentrations (300–1200 ppm).

- Storage condition standardization (temperature: 27±2°C; humidity: 85–90%).

- Physiological metrics : weight loss (%), respiration rate, and shelf life (days to ripening stage 7). For bananas, 2-hour exposure at 1200 ppm extends shelf life to 18 days vs. 12 days for 4-hour treatments due to microbial spoilage risks .

Advanced Research Questions

Q. How do contradictory findings regarding LOX-dependent vs. LOX-independent hexanal formation impact experimental design in lipid oxidation studies?

Hexanal synthesis via lipoxygenase (LOX)-independent pathways (e.g., iron-catalyzed oxidation with reducing agents like dithiothreitol) challenges assumptions about LOX dominance. Researchers must:

Q. What molecular techniques elucidate hexanal's interaction with Phospholipase D (PLD) at the structural level?

Advanced methods include:

- Site-directed mutagenesis of PLD to identify hexanal-binding residues.

- Molecular dynamics simulations to model conformational changes upon hexanal binding.

- Cryo-electron microscopy for high-resolution PLD-hexanal complex visualization. These approaches complement X-ray crystallography data to resolve binding kinetics .

Q. How do variable outcomes in hexanal-based postharvest treatments inform optimization strategies across fruit species?

Optimization requires response surface methodology (RSM) to model interactions between variables:

Q. What multi-omics approaches characterize hexanal's dual functionality as an antioxidant and pro-oxidant?

- Transcriptomics : RNA-seq identifies oxidative stress genes (e.g., SOD, CAT) and autophagy regulators.

- Metabolomics : LC-MS profiles lipid peroxidation markers (e.g., malondialdehyde) and antioxidant metabolites (e.g., glutathione).

- Proteomics : TMT labeling quantifies PLD isoform expression. In Aspergillus flavus, hexanal upregulates ROS scavengers while disrupting mitochondrial proteins .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for hexanal's antimicrobial properties?

Translational challenges arise due to:

- Matrix effects : Fruit cuticles reduce hexanal bioavailability vs. agar-based assays.

- Microbial ecology : Field conditions introduce competing microbiota.

Solutions include: - Nanoemulsion formulations to enhance penetration (e.g., Tween 20/ethanol sonication).

- Microbiome profiling (16S rRNA sequencing) to assess shifts in microbial communities post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.